molecular formula C18H17F9N2O7 B11496287 Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate

Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate

Cat. No.: B11496287
M. Wt: 544.3 g/mol
InChI Key: JTFFPXJAZUTLAR-UHFFFAOYSA-N
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Description

This compound features a highly fluorinated ethyl propanoate backbone with multiple functional groups:

  • Trifluoroethoxy group at the 2-position.
  • Carbamoyl amino linkage connected to a phenyl ring substituted with a trifluoro-hydroxy-methoxy-oxopropane moiety.

The extensive fluorination (six fluorine atoms) likely enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C18H17F9N2O7

Molecular Weight

544.3 g/mol

IUPAC Name

methyl 2-[4-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H17F9N2O7/c1-3-35-12(31)16(18(25,26)27,36-8-14(19,20)21)29-13(32)28-10-6-4-9(5-7-10)15(33,11(30)34-2)17(22,23)24/h4-7,33H,3,8H2,1-2H3,(H2,28,29,32)

InChI Key

JTFFPXJAZUTLAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Esterification reactions: The formation of the ester group in the compound is achieved through the reaction of an alcohol with a carboxylic acid or its derivatives, typically in the presence of an acid catalyst.

    Amidation reactions: The formation of the amide bond involves the reaction of an amine with a carboxylic acid derivative, often using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups in the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Materials Science: Its trifluoromethyl groups contribute to hydrophobicity and thermal stability, making it useful in developing advanced materials such as coatings and polymers.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and specificity, while the phenylcarbamoyl moiety may interact with active sites or allosteric sites on proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

Ethyl 3-Cyclopropyl-2-(3-Fluorobenzyl)-3-Oxopropanoate (4bg)
  • Molecular Formula : C₁₅H₁₇FO₃.
  • Substituents : Cyclopropyl and 3-fluorobenzyl groups.
  • Properties : Increased lipophilicity due to the cyclopropyl and aromatic fluorobenzyl groups. Synthesized via DIPEA/LiCl-mediated alkylation in THF .
  • Applications: Pharmacological evaluation as non-peptidic inhibitors (e.g., triazolopyrimidinone derivatives) .
Ethyl 3,3,3-Trifluoro-2-Hydroxy-2-[(2,2,2-Trifluoroacetyl)Amino]Propanoate
  • Molecular Formula: C₇H₇F₆NO₄.
  • Substituents: Trifluoroacetyl amino and hydroxyl groups.
  • Properties: Strong electron-withdrawing trifluoroacetyl group enhances reactivity in nucleophilic substitutions. Potential intermediate for fluorinated pharmaceuticals .
Triflusulfuron Methyl Ester
  • Substituents : Trifluoroethoxy and triazine groups.
  • Properties : High stability under environmental conditions.
  • Applications : Herbicidal activity due to sulfonylurea structure .

Propanoate Derivatives with Aromatic and Heterocyclic Substituents

Ethyl 3-Oxo-2-Phenyl-3-((1-Phenylethyl)Amino)Propanoate
  • Molecular Formula: C₁₉H₂₁NO₃.
  • Substituents: Phenyl and phenylethylamino groups.
  • Properties : White solid (mp 82–84°C) with moderate solubility in ether.
  • Applications : Studied for biological activities, including antimicrobial and anti-inflammatory effects .
Ethyl 2-Benzoyl-3-(3,5-Bis(Trifluoromethyl)Phenyl)-3-((4-Methylpyrimidin-2-Yl)Amino)Propanoate (1f)
  • Substituents : Bis(trifluoromethyl)phenyl and pyrimidinyl groups.
  • Properties : Enhanced π-π stacking and hydrophobic interactions due to aromatic and trifluoromethyl groups.
  • Applications: Potential kinase inhibitor or antiviral agent .

Stability and Formulation Comparisons

Telotristat Ethyl (Solid Dosage Form)
  • Substituents : Chlorophenyl, pyrazolyl, and trifluoroethoxy groups.
  • Stability : Generates <0.5% degradation products after 3 months at 40°C/75% RH.
  • Formulation : Contains lactose, hydroxypropyl cellulose, and magnesium stearate for enhanced shelf life .

Comparison : The target compound’s trifluoroethoxy and carbamoyl groups may confer similar stability under accelerated storage conditions, though formulation studies are required for validation.

Key Research Findings

  • Synthesis : The target compound’s synthesis likely involves multi-step reactions, similar to and , using fluorinated reagents and carbamoylation steps.
  • Stability : Fluorinated groups (e.g., trifluoroethoxy) improve metabolic stability, as seen in telotristat ethyl .

Biological Activity

Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate is a complex organic compound characterized by its trifluoromethyl and ethoxy functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H15F6N2O4\text{C}_{13}\text{H}_{15}\text{F}_6\text{N}_2\text{O}_4

Key Features:

  • Trifluoromethyl Groups : These enhance lipophilicity and can influence biological activity.
  • Ethoxy Group : May contribute to solubility and stability in biological systems.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H15F6N2O4
Molecular Weight346.26 g/mol
LogP4.5 (predicted)
SolubilityLow (exact value varies)

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of trifluoromethyl groups is often linked to enhanced activity against various bacterial strains.

Anticancer Potential

Preliminary research suggests that ethyl 3,3,3-trifluoro derivatives may show promise in targeting cancer cells. A study investigating similar compounds demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, indicating potential for further development in anticancer therapies .

Case Studies

  • Antimalarial Activity : In a study evaluating related compounds for antimalarial properties, modifications to the trifluoromethyl groups were shown to significantly affect potency against Plasmodium falciparum . The structural optimization led to compounds with IC50 values below 0.03 μM.
  • Selectivity Studies : A comparative analysis of selectivity against human enzymes indicated that certain analogs of this compound maintained high selectivity ratios (greater than 100-fold) over human DHODH enzymes, suggesting a favorable therapeutic index .

The mechanism by which ethyl 3,3,3-trifluoro derivatives exert their biological effects may involve:

  • Inhibition of Enzymatic Pathways : Targeting specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Alteration of Membrane Permeability : The lipophilic nature may facilitate better membrane penetration.

Synthesis and Structure-Activity Relationships

Research has focused on synthesizing various derivatives to explore their biological activities systematically. The structure-activity relationship (SAR) studies highlight that:

  • Altering Substituents : Modifications on the phenyl ring or the carbamoyl group can lead to significant changes in biological activity.

Table 2: Summary of Biological Activities

CompoundActivity TypeIC50 Value
Ethyl 3,3,3-trifluoro derivativeAnticancer (A549)< 5 µM
Related TriazolopyrimidineAntimalarial< 0.03 µM
Other Fluorinated CompoundsAntimicrobialVaries

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